Icariside E4

Analgesic discovery Pain research Ion channel pharmacology

Icariside E4 (CAS: 126253-42-7) is a dihydrobenzofuran-type lignan glycoside with the molecular formula C26H34O10 and a monoisotopic mass of 506.21520 Da. This secondary metabolite has been isolated and characterized from multiple plant species including Tabebuia roseo-alba, Ulmus parvifolia, Ulmus pumila, Acer saccharum, and Pinus yunnanensis.

Molecular Formula C26H34O10
Molecular Weight 506.5 g/mol
CAS No. 126253-42-7
Cat. No. B3418575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariside E4
CAS126253-42-7
Molecular FormulaC26H34O10
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)OC)CO)OC)O)O)O
InChIInChI=1S/C26H34O10/c1-13-21(29)22(30)23(31)26(34-13)35-18-7-6-15(11-19(18)32-2)24-17(12-28)16-9-14(5-4-8-27)10-20(33-3)25(16)36-24/h6-7,9-11,13,17,21-24,26-31H,4-5,8,12H2,1-3H3/t13-,17+,21-,22+,23+,24-,26-/m0/s1
InChIKeyFYWCDZKQBWSMDD-YGYBHAICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icariside E4 (CAS 126253-42-7): Chemical Identity, Natural Occurrence, and Research-Grade Procurement Specifications


Icariside E4 (CAS: 126253-42-7) is a dihydrobenzofuran-type lignan glycoside with the molecular formula C26H34O10 and a monoisotopic mass of 506.21520 Da [1]. This secondary metabolite has been isolated and characterized from multiple plant species including Tabebuia roseo-alba, Ulmus parvifolia, Ulmus pumila, Acer saccharum, and Pinus yunnanensis [2]. The compound contains seven defined stereocenters and is structurally classified as a 2-arylbenzofuran flavonoid within the phenylpropanoid and polyketide superclass [1]. Commercially available for research use, Icariside E4 is typically supplied as a powder with certified purity ≥98% and a catalog price point of approximately $318 per 10 mg from established natural product suppliers .

Why Icariside E4 Cannot Be Substituted with Generic Epimedium Flavonoids (Icariin, Icaritin, Icariside II) in Specialized Research Protocols


Despite sharing the 'Icariside' nomenclature with well-known Epimedium-derived flavonoids such as icariin, icaritin, and Icariside II, Icariside E4 is a structurally distinct dihydrobenzofuran lignan with a fundamentally different pharmacological signature. While icariin and its aglycone icaritin are prenylflavonoids that primarily exert estrogenic activity via ERβ interaction and osteogenic effects through Runx-2/IGF-1 pathways [1], Icariside E4 lacks the prenyl group and demonstrates no documented estrogenic activity. Instead, its functional profile is anchored in ATP-sensitive K+ channel-mediated peripheral antinociception—a mechanism pharmacologically distinct from the opioid, cholinergic, adrenergic, and dopaminergic systems—as confirmed by selective reversal studies using glibenclamide but not naloxone, atropine, yohimbine, or haloperidol [2]. Furthermore, Icariside E4 uniquely activates AMPK phosphorylation and inhibits MID1IP1 to suppress lipid accumulation in hepatocytes, a metabolic function not shared by the prenylflavonoid members of the Epimedium family [3]. Procurement substitution with generic icariin or Icariside II will therefore result in fundamentally different experimental outcomes, particularly in pain, lipid metabolism, and inflammation studies where Icariside E4's distinct mechanism-of-action and molecular target profile are the variables of interest.

Quantitative Evidence Guide: Icariside E4 Differentiated Performance Data for Scientific Procurement Decisions


Peripheral Antinociception via ATP-Sensitive K+ Channel Mechanism: Quantitative Dose-Response with Selective Pharmacological Reversal

Icariside E4 produces dose-dependent antinociception in the acetic acid-induced writhing model, achieving 46.9%, 82.3%, and 66.6% inhibition at 0.1, 1, and 10 mg/kg intraperitoneal doses, respectively [1]. Crucially, this antinociceptive effect was completely reversed by pre-administration of glibenclamide (an ATP-sensitive K+ channel blocker) but was unaffected by naloxone (opioid antagonist), atropine (muscarinic antagonist), yohimbine (α2-adrenergic antagonist), or haloperidol (dopamine antagonist), confirming a specific K_ATP channel-dependent mechanism that is pharmacologically distinct from conventional analgesic classes [1].

Analgesic discovery Pain research Ion channel pharmacology

Differential Cytotoxicity Profile: Icariside E4 Demonstrates Cell Line-Specific Activity Contrasted with Inactive Total Plant Extract

In a comparative MTT cytotoxicity evaluation, Icariside E4 isolated from Ulmus parvifolia exhibited selective cytotoxic effects against Hep-G2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and CACO-2 (colorectal adenocarcinoma) human cell lines, whereas the total methanolic plant extract from which it was purified showed negligible activity across the same panel [1]. This demonstrates that Icariside E4 is the principal cytotoxic constituent of the extract and that its activity is not attributable to crude extract components.

Cancer pharmacology Natural product screening Cytotoxicity assays

Nitric Oxide Inhibition in LPS-Stimulated Macrophages: Icariside E4 Identified as the Most Potent Anti-Inflammatory Fraction Component

During bioactivity-guided fractionation of Ulmus pumila stem bark, icariside E4 was isolated and identified as the active principle within the most effective anti-inflammatory fraction (F1) [1]. The ethyl acetate fraction that yielded icariside E4 contained the highest total phenolic content (756.93 mg GAE/g) and exhibited strong radical scavenging with DPPH IC50 = 5.6 μg/mL and ABTS TEAC = 0.9703, which was superior to all other fractions tested [1].

Inflammation research Immunopharmacology Nitric oxide synthase inhibition

AMPK-Mediated Hypolipogenic Activity: Quantitative Reduction of Lipid Accumulation via MID1IP1 Inhibition in HepG2 Hepatocytes

Icariside E4 (IE4) reduced lipid accumulation in HepG2 cells as quantified by Oil Red O staining, without exhibiting any cellular toxicity [1]. Mechanistically, IE4 activated AMPK phosphorylation and inhibited MID1IP1, which in turn decreased the expression of SREBP-1c and fatty acid synthase (FASN) while inducing phosphorylation of acetyl-CoA carboxylase (ACC) [1]. This hypolipogenic profile distinguishes IE4 from other icariside-class compounds that lack documented AMPK/MID1IP1 axis activity.

Metabolic disease NAFLD research Lipid metabolism

Peripheral vs. Central Nociceptive Selectivity: Negative Hot-Plate Test Confirms Lack of CNS-Mediated Analgesia and Sedation Confounds

Icariside E4 was tested in both chemical (acetic acid writhing, formalin) and thermal (hot-plate) nociception models to differentiate peripheral from central analgesic mechanisms. The compound showed no effect on thermal nociception in the hot-plate test, confirming a peripheral site of action and excluding centrally-mediated analgesia or sedation as confounding factors [1]. Additionally, IE4 was ineffective in the first (neurogenic) phase of the formalin test but reduced nociceptive behavior in the second (inflammatory) phase [1].

Pain mechanism differentiation CNS safety Peripheral analgesia

Icariside E4: Evidence-Supported Research Applications for Scientific Procurement and Experimental Design


Non-Opioid Peripheral Analgesic Drug Discovery: Targeting ATP-Sensitive Potassium Channels

Icariside E4 serves as a validated pharmacological tool for investigating K_ATP channel-mediated peripheral antinociception, with demonstrated dose-dependent efficacy (82.3% inhibition at 1 mg/kg i.p. in the writhing test) and complete reversal by glibenclamide but not by opioid, cholinergic, adrenergic, or dopaminergic antagonists [1]. The negative hot-plate and first-phase formalin results confirm peripheral selectivity without CNS sedation confounds [1]. Researchers pursuing non-opioid analgesic development can employ Icariside E4 as a positive control for K_ATP channel-targeting screens or as a lead scaffold for structural optimization.

Lipid Metabolism and NAFLD Research: AMPK/MID1IP1 Pathway Modulation in Hepatocytes

Icariside E4 uniquely activates AMPK phosphorylation and inhibits MID1IP1 in HepG2 hepatocytes, resulting in reduced lipid accumulation (quantified by Oil Red O staining) and decreased expression of SREBP-1c and fatty acid synthase (FASN) [2]. This hypolipogenic profile, which is not documented for other icariside-class compounds including icariin or Icariside II, positions IE4 as the preferred molecular probe for investigating AMPK-dependent regulation of hepatic steatosis and for screening compounds targeting the MID1IP1/SREBP-1c axis in non-alcoholic fatty liver disease models.

Natural Product Anti-Inflammatory Screening: Defined Active Principle with Validated NO Inhibitory Activity

Icariside E4 was identified via bioactivity-guided fractionation as the active anti-inflammatory constituent of Ulmus pumila stem bark, isolated from the most potent ethyl acetate fraction (DPPH IC50 = 5.6 μg/mL; ABTS TEAC = 0.9703; total phenolics = 756.93 mg GAE/g) [3]. The compound effectively inhibits NO production in LPS-stimulated RAW 264.7 macrophages [3]. Procurement of purified Icariside E4, rather than undefined plant extracts, ensures reproducible experimental outcomes in inflammation models and provides a chemically defined standard for quality control of botanical anti-inflammatory preparations.

Cancer Cell Line Cytotoxicity Screening: Selective Activity Against Hep-G2, MCF-7, and CACO-2 Cells

Icariside E4 demonstrates selective cytotoxic activity against Hep-G2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and CACO-2 (colorectal adenocarcinoma) human cell lines, whereas the total methanolic extract of Ulmus parvifolia exhibits negligible activity in the same MTT assay [4]. This differential activity profile supports the use of purified Icariside E4 as a reference compound in natural product-derived anticancer screening panels, particularly for research programs investigating lignan glycosides with selective cytotoxicity toward specific carcinoma types.

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